7-Chloro-1-benzothiophene-3-carboxylic acid
Description
7-Chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position. Benzothiophene-based carboxylic acids are of significant interest in medicinal chemistry and materials science due to their electronic properties and bioactivity .
Properties
Molecular Formula |
C9H5ClO2S |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
7-chloro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) |
InChI Key |
BYIZGYXQYYDGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Substituted (o-Bromoaryl)thioacetamides
- This method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which undergo cyclization to form the benzothiophene core.
- The chlorine atom at the 7-position is introduced either by starting with a chlorinated precursor or by selective halogenation post-cyclization.
- This approach is favored for its ability to yield the desired benzothiophene ring system with the correct substitution pattern.
Direct Carboxylation of Benzothiophene Derivatives
- Recent advances in transition-metal catalysis have enabled the direct carboxylation of aromatic C–H bonds using carbon dioxide.
- Copper-catalyzed formal C–H carboxylation of chlorinated benzothiophene derivatives has been demonstrated, which can provide 7-chloro-1-benzothiophene-3-carboxylic acid under mild conditions.
- This method is efficient and atom-economical, avoiding the need for pre-functionalized substrates.
Halogenation of Benzothiophene Carboxylic Acids
- An alternative approach involves starting from 1-benzothiophene-3-carboxylic acid and performing selective chlorination at the 7-position.
- Halogenating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions (temperature, solvent, catalysts) are used to achieve regioselective chlorination.
- Industrial scale-up may utilize continuous flow reactors to optimize yield and purity.
Amide Formation and Subsequent Hydrolysis (Indirect Route)
- Some synthetic routes involve the formation of amide derivatives of benzothiophene carboxylic acids, which are then hydrolyzed to yield the free carboxylic acid.
- Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for amide bond formation.
- This method is useful when preparing derivatives for medicinal chemistry studies but can also be adapted for the preparation of the acid itself.
- The intramolecular thioarylation route yields this compound with purity >95% after recrystallization.
- Copper-catalyzed carboxylation achieves yields up to 84% for chlorinated benzothiophene derivatives under optimized conditions, confirmed by NMR and mass spectrometry.
- Halogenation reactions require careful control to prevent over-chlorination; yields range from 50-70% depending on conditions.
- Analytical characterization includes:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): aromatic proton signals consistent with benzothiophene ring and substitution pattern.
- [^13C NMR](pplx://action/followup): signals for carboxylic acid carbon (~170 ppm) and aromatic carbons.
- IR Spectroscopy: broad O–H stretch (~3300 cm⁻¹), strong C=O stretch (~1670 cm⁻¹).
- Mass Spectrometry: molecular ion peak at m/z 213 (M+1).
- X-ray crystallography has confirmed the substitution pattern and molecular conformation in several studies.
- Industrial synthesis adapts laboratory methods with emphasis on scalability, cost-efficiency, and environmental safety.
- Continuous flow halogenation reactors and catalytic carboxylation processes are preferred for large-scale production.
- Purification typically involves recrystallization or chromatographic techniques to meet pharmaceutical-grade standards.
The preparation of this compound is well-established through several synthetic routes, including intramolecular cyclizations, catalytic carboxylation, and selective halogenation. Each method offers distinct advantages depending on the scale and intended application. Analytical and structural data support the successful synthesis and characterization of this compound, which remains important in medicinal chemistry research.
Chemical Reactions Analysis
Oxidation Reactions
The chlorine and carboxylic acid groups modulate the electronic properties of the benzothiophene ring, directing oxidation to specific positions.
Mechanistic Insight : The electron-withdrawing carboxylic acid group deactivates the ring, favoring sulfur-centered oxidation over aromatic ring modification .
Reduction Reactions
Reductive pathways target the sulfur atom or substituents on the benzothiophene core.
Comparative Note : Reduction of the 3-carboxylic acid group is more facile than in 2-carboxylic acid analogs due to steric and electronic differences .
Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS), while the carboxylic acid group participates in coupling reactions.
Electrophilic Substitution
Directing Effects : The chlorine atom directs electrophiles to the para position (C-5), while the carboxylic acid group meta-directs (C-4) .
Coupling Reactions
Optimization : Coupling reactions require LiBr additives to prevent carboxylate bridging, enhancing yields up to 95% .
Decarboxylation and Functionalization
The carboxylic acid group undergoes decarboxylation under thermal or photolytic conditions:
Application : Decarboxylation routes enable access to halogenated benzothiophenes for agrochemical synthesis .
Comparative Reactivity with Structural Analogs
The chlorine and carboxylic acid substituents differentiate reactivity from related compounds:
| Compound | Oxidation Rate (Sulfoxide) | NAS Reactivity (vs 7-Cl) | Decarboxylation Temp |
|---|---|---|---|
| This compound | 1.0 (reference) | High | 200°C |
| 1-Benzothiophene-3-carboxylic acid | 0.3 | Low | 220°C |
| 7-Bromo-1-benzothiophene-3-carboxylic acid | 1.2 | Moderate | 190°C |
Key Trends :
-
Chlorine’s electronegativity enhances oxidation and NAS rates compared to bromine or hydrogen .
-
Steric hindrance from the 3-carboxylic acid group slows decarboxylation versus 2-carboxylic acid isomers .
Industrial and Pharmacological Relevance
-
Pharmaceuticals : Serves as a precursor to enzyme inhibitors (e.g., CYP1A2) and anti-inflammatory agents .
-
Materials Science : Functionalized derivatives exhibit luminescent properties for OLED applications .
This compound’s versatility in oxidation, reduction, and substitution reactions underscores its utility in synthetic chemistry and drug discovery.
Scientific Research Applications
7-Chloro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-chloro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Moving the chlorine from position 7 to 6 (e.g., 6-chloro vs. 7-chloro derivatives) reduces similarity scores (0.88 vs. 0.94), indicating that positional isomerism significantly impacts electronic and steric profiles .
- Core Heterocycle : Benzofuran derivatives (e.g., 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid) replace sulfur with oxygen, reducing aromaticity and altering electronic properties. This compound has a molecular weight of 198.60 g/mol, lower than benzothiophene analogs due to oxygen’s lower atomic weight .
Impact of Substituent Variations on Physicochemical Properties
Chlorine Position and Electronic Effects
Hydroxy and Methoxy Modifications
- Hydroxy groups (e.g., 3-hydroxy substitution) improve water solubility but may reduce metabolic stability. For instance, 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1393803-55-8) has a similarity score of 0.88, reflecting its closer resemblance to hydroxylated derivatives .
- Methoxy groups (e.g., 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid, CAS 1624260-45-2) introduce steric bulk and moderate lipophilicity, which could enhance membrane permeability .
Benzothiophene vs. Thiophene Cores
- 5-Phenylthiophene-2-carboxylic acid (CAS 19163-24-7) lacks the benzo-fused ring system, resulting in a lower similarity score (0.69). This highlights the importance of the benzothiophene scaffold in maintaining planar aromaticity for π-π interactions .
Pharmacological and Industrial Relevance
While the provided evidence lacks direct pharmacological data for 7-chloro-1-benzothiophene-3-carboxylic acid, benzothiophene derivatives are frequently explored as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis.
Biological Activity
7-Chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a benzothiophene ring and a carboxylic acid functional group. Its molecular formula is C_10H_7ClO_2S, with a molecular weight of approximately 212.65 g/mol. The chlorine atom at the 7-position and the carboxylic acid group at the 3-position contribute significantly to its biological activity and chemical reactivity.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can potentially alter the pharmacokinetics of co-administered drugs, suggesting a need for caution in polypharmacy scenarios .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The introduction of the chlorine atom and its specific positioning are believed to enhance its efficacy compared to other benzothiophene carboxylic acids.
Anti-inflammatory and Anticancer Potential
The compound is also being investigated for anti-inflammatory and anticancer properties. Similar compounds have demonstrated these activities, indicating that this compound may possess similar therapeutic potential.
The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects in various biological contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzothiophene-3-carboxylic acid | Lacks chlorine substituent | Reduced biological activity |
| 2-Chloro-1-benzothiophene-3-carboxylic acid | Chlorine at different position | Altered properties |
| 7-Bromo-1-benzothiophene-3-carboxylic acid | Bromine instead of chlorine | Different reactivity and effects |
The presence of chlorine at the 7-position imparts unique electronic and steric properties, enhancing its interaction with biological targets compared to structurally similar compounds .
Case Study: Cytochrome P450 Inhibition
In a study examining the inhibitory effects on cytochrome P450 enzymes, this compound demonstrated significant inhibition of CYP1A2 with an IC50 value indicating effective modulation of enzyme activity. This finding underscores its potential implications in drug-drug interactions and personalized medicine .
Research on Antimicrobial Activity
Another study focused on the antimicrobial properties revealed that the compound exhibited activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. Further investigations are needed to elucidate the specific mechanisms underlying this activity.
Q & A
Q. What are the established synthetic routes for 7-Chloro-1-benzothiophene-3-carboxylic acid, and what are their mechanistic considerations?
Answer: The synthesis typically involves halogenation of the benzothiophene core followed by carboxylation. A common approach includes:
- Step 1: Chlorination at the 7-position using reagents like Cl2 or SO2Cl2 under reflux conditions.
- Step 2: Carboxylation via lithiation at the 3-position followed by CO2 quenching, as seen in analogous benzothiophene derivatives .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Reaction yields vary (40–70%) depending on reaction optimization .
Q. Which analytical techniques are critical for characterizing this compound?
Answer: Key methods include:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C9H5ClO2S, exact mass 212.96 g/mol) .
- FT-IR: Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and 2500–3300 cm<sup>-1</sup> (O-H stretch of carboxylic acid) .
- HPLC: Purity assessment (>95% by reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How should solubility and stability be managed during experimental workflows?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH > 9) due to deprotonation of the carboxylic acid group .
- Storage: Store at 2–8°C under inert atmosphere (N2 or Ar) to prevent degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling steps to enhance regioselectivity.
- Temperature Control: Maintain reflux temperatures (80–110°C) during chlorination to minimize side-product formation .
- Workflow Design: Implement flow chemistry for continuous carboxylation, reducing batch-to-batch variability .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Answer:
- Multi-Technique Validation: Cross-validate using X-ray diffraction (for solid-state conformation) and solution-state NMR. For example, dihedral angles between the benzothiophene ring and carboxylic acid group may differ in solid vs. solution states .
- Statistical Analysis: Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Q. What strategies are effective for studying the compound’s reactivity in heterocyclic derivatization?
Answer:
- Amide Formation: React with amines (e.g., HATU/DMAP coupling) to generate bioactive derivatives. For example, 7-Chloro-1-benzothiophene-3-carboxamides have shown activity in kinase inhibition assays .
- Electrophilic Substitution: Explore nitration or sulfonation at the 2-position of the benzothiophene ring, guided by computational modeling (DFT) to predict reactivity .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties for drug design?
Answer:
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to assess electron-withdrawing effects of the chloro and carboxylic acid groups. The Cl substituent lowers LUMO energy, enhancing electrophilic reactivity .
- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. The carboxylic acid moiety often participates in hydrogen bonding with residues like Asp or Glu .
Q. What protocols are recommended for assessing biological activity in vitro?
Answer:
- Enzyme Assays: Test inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase enzymes using fluorogenic substrates. IC50 values can be determined via dose-response curves .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC50 values compared to reference drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
